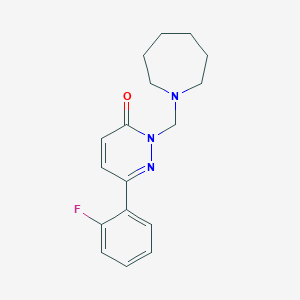
2-(azepan-1-ylmethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(氮杂环庚烷-1-基甲基)-6-(2-氟苯基)哒嗪-3(2H)-酮是一种合成的有机化合物,属于哒嗪酮类。该化合物以哒嗪酮核心为特征,并被氮杂环庚烷环和氟苯基取代。该化合物的独特结构使其在包括药物化学和药理学在内的各个科学研究领域备受关注。
准备方法
合成路线和反应条件
2-(氮杂环庚烷-1-基甲基)-6-(2-氟苯基)哒嗪-3(2H)-酮的合成通常涉及多个步骤,从市售的前体开始。一种常见的合成路线包括:
哒嗪酮核心的形成: 哒嗪酮核心可以通过在酸性或碱性条件下使适当的肼衍生物与二酮或酮酯环化来合成。
氟苯基的引入: 氟苯基可以通过亲核芳香取代反应引入,其中氟化的苯衍生物与哒嗪酮核心反应。
氮杂环庚烷环的连接: 氮杂环庚烷环可以通过亲核取代反应连接,其中氮杂环庚烷衍生物与哒嗪酮核心上的合适离去基团反应。
工业生产方法
2-(氮杂环庚烷-1-基甲基)-6-(2-氟苯基)哒嗪-3(2H)-酮的工业生产可能涉及优化上述合成路线以提高产量和纯度。这可能包括使用高通量筛选技术、先进的纯化方法和开发可扩展的反应条件。
化学反应分析
反应类型
2-(氮杂环庚烷-1-基甲基)-6-(2-氟苯基)哒嗪-3(2H)-酮可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化,从而形成氧化衍生物。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行,从而产生化合物的还原形式。
取代: 该化合物可以进行亲核或亲电取代反应,其中哒嗪酮核心或氟苯基上的官能团被其他取代基取代。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠或乙醚中的氢化铝锂。
取代: 胺或硫醇等亲核试剂,卤代烷等亲电试剂,在适当的溶剂和温度条件下。
主要产物
这些反应产生的主要产物取决于所用试剂和条件。例如,氧化可能产生羟基化或羧基化衍生物,而还原可能产生醇或胺。
科学研究应用
2-(氮杂环庚烷-1-基甲基)-6-(2-氟苯基)哒嗪-3(2H)-酮具有多种科学研究应用:
药物化学: 该化合物因其潜在的治疗特性而被研究,包括抗炎、镇痛和抗癌活性。
药理学: 研究重点在于该化合物与生物靶标(如酶和受体)的相互作用,以了解其药代动力学和药效学。
化学生物学: 该化合物用作研究生物途径和机制的工具,特别是那些涉及哒嗪酮衍生物的途径和机制。
工业应用: 该化合物可用于开发新材料、农用化学品和其他工业产品。
作用机制
2-(氮杂环庚烷-1-基甲基)-6-(2-氟苯基)哒嗪-3(2H)-酮的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可以抑制或激活这些靶标,从而产生各种生物效应。例如,它可以抑制参与炎症的酶,从而发挥抗炎作用。确切的途径和分子靶标可能会因具体的应用和使用环境而异。
相似化合物的比较
类似化合物
2-(氮杂环庚烷-1-基甲基)-6-苯基哒嗪-3(2H)-酮: 结构相似,但苯基上没有氟原子。
2-(哌啶-1-基甲基)-6-(2-氟苯基)哒嗪-3(2H)-酮: 结构相似,但含有哌啶环而不是氮杂环庚烷环。
2-(氮杂环庚烷-1-基甲基)-6-(4-氟苯基)哒嗪-3(2H)-酮: 结构相似,但氟原子在苯基上的位置不同。
独特性
2-(氮杂环庚烷-1-基甲基)-6-(2-氟苯基)哒嗪-3(2H)-酮由于氮杂环庚烷环、氟苯基和哒嗪酮核心的特定组合而具有独特性。这种独特的结构使其具有独特的化学和生物特性,使其成为各种研究应用中的一种有价值的化合物。
属性
分子式 |
C17H20FN3O |
|---|---|
分子量 |
301.36 g/mol |
IUPAC 名称 |
2-(azepan-1-ylmethyl)-6-(2-fluorophenyl)pyridazin-3-one |
InChI |
InChI=1S/C17H20FN3O/c18-15-8-4-3-7-14(15)16-9-10-17(22)21(19-16)13-20-11-5-1-2-6-12-20/h3-4,7-10H,1-2,5-6,11-13H2 |
InChI 键 |
NAOJUGPYMCQESM-UHFFFAOYSA-N |
规范 SMILES |
C1CCCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E,5Z)-4-[(4-ethoxyphenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-4,5-dihydro-1,3-thiazol-2-ol](/img/structure/B12163044.png)
![1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxamide](/img/structure/B12163046.png)
![3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12163053.png)
![2-Anilino-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163059.png)
![3-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12163062.png)
![5,12-Diphenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12163074.png)
![methyl [1-(N-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate](/img/structure/B12163081.png)


![4,7,7-trimethyl-2,3-dioxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12163094.png)
![(4E)-4-{[(4-methoxyphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12163096.png)
![N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B12163100.png)
![2-(3-oxo-2-piperazinyl)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B12163115.png)
![4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12163116.png)
